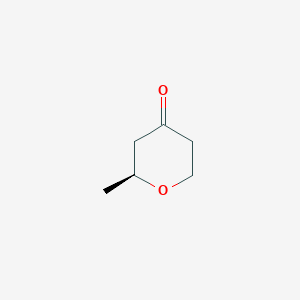

6-hydroxyisoquinolin-1(2H)-one

概要

説明

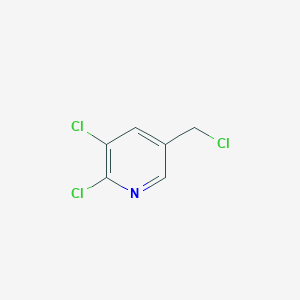

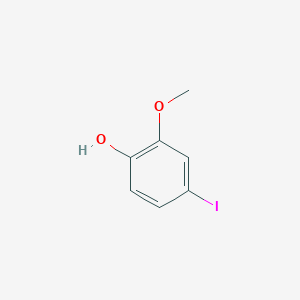

6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.

科学的研究の応用

-

Pharmaceutical and Biological Applications

- Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .

- They play a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Organic Synthesis

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .

- This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Sensing Strategy

- A reaction-based sensor (NAS-1) showed a high affinity and sensitivity to HSO3- via a nucleophilic addition reaction in the aqueous media .

- This sensor gives dual signals from absorption and emission spectra .

- NAS-1 was successfully applied in RK13 epithelial cells to detect HSO3- in a cellular environment .

- Cu2+ Detection and Imaging in Cells

- A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells has been developed .

- The probe, BNQ, exhibits high selectivity, high sensitivity, low toxicity, and strong hydrophilia .

- The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .

- The detection limit of BNQ for Cu2+ was 45.5 nM .

- The detection mechanism was investigated using a Job’s plot and density functional theory (DFT) calculations .

- Owing to great biocompatibility, BNQ was successfully used to detect Cu2+ in living HeLa cells with low toxicity .

- Cu2+ Detection and Imaging in Cells

- A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells has been developed .

- The probe, BNQ, exhibits high selectivity, high sensitivity, low toxicity, and strong hydrophilia .

- The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .

- The detection limit of BNQ for Cu2+ was 45.5 nM .

- The detection mechanism was investigated using a Job’s plot and density functional theory (DFT) calculations .

- Owing to great biocompatibility, BNQ was successfully used to detect Cu2+ in living HeLa cells with low toxicity .

Safety And Hazards

Without specific information on 6-hydroxyisoquinolin-1(2H)-one, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, and its use should comply with local regulations and guidelines.

将来の方向性

The study of isoquinolines and their derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the study of their chemical reactions, and the investigation of their biological activity. The specific future directions for 6-hydroxyisoquinolin-1(2H)-one would depend on the results of initial studies on this compound.

I hope this information is helpful, and I encourage you to consult the primary literature or a chemistry professional for more detailed and specific information. Please note that while I strive to provide accurate and up-to-date information, this response should not be used as a replacement for professional advice.

特性

IUPAC Name |

6-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZYOIXXVVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440979 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxyisoquinolin-1(2H)-one | |

CAS RN |

252061-78-2 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)